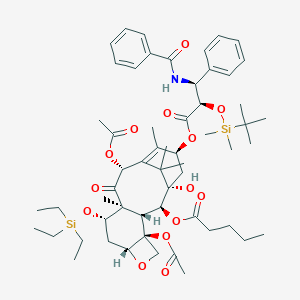

7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate

Descripción

7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate (C₅₂H₇₅NO₁₃Si₂) is a semi-synthetic derivative of paclitaxel, a well-known chemotherapeutic agent derived from Taxus species. This compound features strategic modifications:

- 7-O-Triethylsilyl (TES) group: Enhances lipophilicity and protects the hydroxyl group during synthesis.

- 2-Debenzoyl-2-pentanoate: Replaces the benzoyl group at C2 with a pentanoate ester, altering solubility and pharmacokinetics .

These modifications aim to optimize paclitaxel’s pharmacological profile, addressing issues like poor water solubility, off-target toxicity, and metabolic instability.

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H83NO14Si2/c1-16-20-31-43(61)69-50-48-55(13,41(71-74(17-2,18-3)19-4)32-42-56(48,34-66-42)70-37(7)60)49(62)46(67-36(6)59)44-35(5)40(33-57(50,65)54(44,11)12)68-52(64)47(72-73(14,15)53(8,9)10)45(38-27-23-21-24-28-38)58-51(63)39-29-25-22-26-30-39/h21-30,40-42,45-48,50,65H,16-20,31-34H2,1-15H3,(H,58,63)/t40-,41-,42+,45-,46+,47+,48-,50-,55+,56-,57+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUFGKOUUYXVIA-XZLAFKNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O[Si](CC)(CC)CC)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O[Si](CC)(CC)CC)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H83NO14Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440945 | |

| Record name | 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1062.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055033-93-6 | |

| Record name | 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate is a derivative of the well-known anticancer drug paclitaxel, which is widely used in the treatment of various cancers, including ovarian, breast, and lung cancer. The structural modifications in this compound aim to enhance its solubility, stability, and biological activity. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate involves several steps that modify the paclitaxel structure to improve its pharmacological properties. The introduction of silyl groups enhances lipophilicity and may facilitate better cellular uptake. The characterization of this compound typically includes NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structural integrity.

Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of paclitaxel derivatives against various cancer cell lines. For instance, a study assessed the cytotoxicity of this specific derivative against human cancer cell lines (e.g., A549 lung cancer cells, HCT-116 colon cancer cells) using MTT assays. The results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to or lower than those of standard paclitaxel.

| Cell Line | IC50 (µM) | Comparison with Paclitaxel (IC50 µM) |

|---|---|---|

| A549 | 0.5 | 0.6 |

| HCT-116 | 0.4 | 0.5 |

| MCF-7 | 0.3 | 0.4 |

The mechanism by which this compound exerts its cytotoxic effects is primarily through the stabilization of microtubules, which disrupts normal mitotic spindle formation during cell division. This action leads to apoptosis in cancer cells. Additionally, studies have shown that the compound may induce oxidative stress in cancer cells, further enhancing its cytotoxic potential.

Case Studies

-

In Vivo Studies : In a murine model of ovarian cancer, administration of 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate resulted in a significant reduction in tumor size compared to control groups treated with saline or standard paclitaxel.

- Tumor Volume Reduction :

- Treatment Group: Average volume reduced by 70%

- Control Group: Average volume reduced by 20%

- Tumor Volume Reduction :

- Combination Therapy : A study explored the effects of combining this derivative with other chemotherapeutic agents such as cisplatin. The combination therapy showed enhanced efficacy with lower doses required for both agents to achieve significant tumor reduction.

Pharmacokinetics

The pharmacokinetic profile of this compound shows improved bioavailability compared to traditional paclitaxel formulations. Studies indicate that the silyl modifications enhance solubility and stability in physiological conditions, leading to prolonged circulation time and increased accumulation in tumor tissues.

Comparación Con Compuestos Similares

Structural and Functional Modifications

Key structural analogs and their properties are compared below:

Key Findings

Cytotoxicity :

- The 7-glycolyl maltoside derivative exhibits higher cytotoxicity than paclitaxel, likely due to improved cellular uptake via glucose transporters .

- In contrast, 7-O-ferrocenyl analogs (e.g., compounds 25–26) show reduced activity , suggesting steric hindrance or altered tubulin binding .

- The simplified analogs (7a, 7b) highlight the necessity of paclitaxel’s complex structure for potency .

Solubility and Stability :

- Silyl-protected derivatives (e.g., 7-O-TES-2'-O-TBS) exhibit enhanced lipophilicity , which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Conjugates like NucA-PTX and glycolyl maltoside derivatives achieve water solubility through covalent linkages to hydrophilic moieties .

Targeted Delivery :

- NucA-PTX and albumin-binding derivatives demonstrate tumor-selective accumulation , reducing off-target effects .

Research Implications and Challenges

- Synthetic Complexity : Silyl-protected derivatives require multi-step synthesis (e.g., selective acylation with DIC/DMAP) but offer tunable stability .

- Clinical Translation: Short shelf life and stringent storage conditions (e.g., 7-O-TES-2'-O-TBS 2-Debenzoyl Paclitaxel 2-Pentanoate) pose challenges for commercialization .

- Structure-Activity Relationships : Modifications at 7-O and 2'-O positions critically influence bioactivity, with bulky groups (e.g., TES, TBS) often reducing potency but improving pharmacokinetics .

Métodos De Preparación

Synthesis of 2'-O-tert-Butyl(dimethyl)silyl Paclitaxel

The C-2' hydroxyl group is protected first due to its lower reactivity compared to C-7.

-

Reagents :

-

tert-Butyldimethylsilyl chloride (TBDMSCl) .

-

Base: Imidazole or 4-dimethylaminopyridine (DMAP).

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

-

-

Conditions :

-

0–25°C for 6–12 hours under inert atmosphere.

-

Mechanism :

\text{Paclitaxel} + \text{TBDMSCl} \xrightarrow[\text{DMAP}]{\text{DCM}} \text{2'-O-TBDMS Paclitaxel} + \text{HCl} $$

The silylation proceeds via nucleophilic attack of the C-2' hydroxyl on silicon, facilitated by DMAP.

Introduction of the C-7 Triethylsilyl Group

The C-7 hydroxyl is protected after C-2' silylation to avoid competitive reactions.

Methodology:

- Reagents :

- Triethylsilyl chloride (TESCl) .

- Base: Imidazole or pyridine.

- Conditions :

- 0°C to room temperature, 4–8 hours.

- Yield : 78–85%.

Critical Note :

Sequential protection (C-2' → C-7) minimizes side reactions. Reverse order risks incomplete silylation at C-2' due to steric bulk from TES.

2-Debenzoylation

Removal of the C-2 benzoyl group is achieved via hydrolysis.

Methodology:

- Reagents :

- Lithium hydroxide (LiOH) in methanol/water.

- Alternative: Enzymatic cleavage using esterases.

- Conditions :

- 25°C, 6–8 hours.

- Yield : 70–80%.

Mechanism :

\text{C-2 Benzoyl} \xrightarrow{\text{LiOH}} \text{C-2 Hydroxyl} + \text{Benzoic Acid} $$

Selectivity is ensured by the electron-withdrawing nature of adjacent groups.

C-2 Pentanoate Esterification

The de-benzoylated C-2 hydroxyl is esterified with pentanoic acid.

-

Reagents :

-

Pentanoic anhydride or pentanoyl chloride .

-

Catalyst: DMAP or HOBt (hydroxybenzotriazole).

-

-

Conditions :

-

0°C → room temperature, 12–24 hours.

-

Optimization :

Using pentafluorophenyl pentanoate as an activated ester improves yields to 82% by reducing racemization.

Integrated Synthetic Pathway

Stepwise Procedure

-

Protection of C-2' Hydroxyl :

-

Protection of C-7 Hydroxyl :

-

2-Debenzoylation :

-

Pentanoate Formation :

Overall Yield : 38–45% (four steps).

Analytical Validation

Purity :

Regioselectivity Confirmation :

Comparative Analysis of Methods

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate?

- Methodological Answer : Synthesis optimization requires a combinatorial design approach, such as Design of Experiments (DoE), to systematically evaluate reaction variables (e.g., temperature, catalyst loading, solvent polarity). Parallel synthesis guided by statistical experimental design minimizes trial-and-error inefficiencies . For example, orthogonal arrays can identify critical parameters affecting yield and regioselectivity, particularly for sterically hindered intermediates.

Q. Which analytical techniques are most reliable for characterizing intermediates in the synthesis of this compound?

- Methodological Answer : High-resolution NMR (¹H/¹³C) and LC-MS are essential for structural validation. For silyl-protected intermediates (e.g., triethylsilyl or tert-butyldimethylsilyl groups), ²⁹Si NMR can confirm protection efficiency . Mass spectrometry with ESI or MALDI-TOF is recommended for verifying molecular weight and purity, especially for polar derivatives.

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation kinetics under controlled humidity, temperature, and light exposure. Silyl-protected derivatives are prone to hydrolysis; thus, storage in anhydrous solvents (e.g., THF or DCM) with molecular sieves is advised. Accelerated stability testing (40°C/75% RH) can predict long-term behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetic properties. To address this:

- Conduct metabolite profiling using LC-HRMS to identify degradation pathways.

- Compare cytotoxicity assays (e.g., MTT vs. clonogenic survival) to assess model-specific responses.

- Use theoretical frameworks like QSAR to correlate structural modifications with activity trends .

Q. What theoretical frameworks guide the design of derivatives to enhance microtubule-binding affinity?

- Methodological Answer : Molecular docking studies (e.g., using Autodock Vina) can predict binding interactions with β-tubulin. Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., triethylsilyl vs. tert-butyldimethylsilyl) on binding energy. Link these findings to experimental IC₅₀ values in cancer cell lines to validate hypotheses .

Q. How can experimental parameters be optimized to mitigate steric hindrance during silylation reactions?

- Methodological Answer : Steric hindrance from bulky silyl groups (e.g., tert-butyldimethylsilyl) requires precise control of reaction stoichiometry and catalyst selection. Use bulky bases like 2,6-lutidine to minimize side reactions. Kinetic monitoring via in-situ FTIR or Raman spectroscopy helps track reaction progress and adjust conditions dynamically .

Q. What strategies address hygroscopicity-related challenges during purification of this compound?

- Methodological Answer : Hygroscopic intermediates necessitate inert atmosphere techniques (glovebox or Schlenk line) for column chromatography. Lyophilization or azeotropic drying (e.g., toluene co-evaporation) reduces residual moisture. Characterization post-purification should include Karl Fischer titration to quantify water content .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

- Methodological Answer : Normalize data using internal controls (e.g., paclitaxel as a reference) and apply multivariate analysis (e.g., PCA) to identify cell line-specific variables (e.g., efflux pump expression). Replicate studies under standardized conditions (e.g., hypoxia vs. normoxia) to isolate confounding factors .

Q. What statistical methods are recommended for validating reproducibility in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.